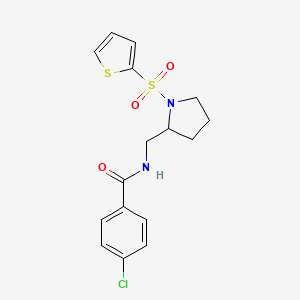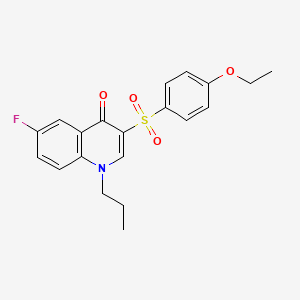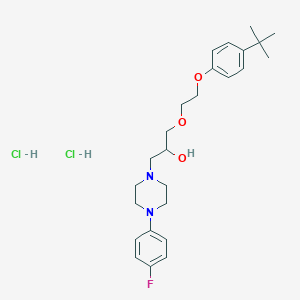![molecular formula C13H20N4O3S B2563118 N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 2034507-75-8](/img/structure/B2563118.png)
N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide" is a complex organic molecule. Its structure features a pyrazolo[1,5-a]pyrazine core, which is a bicyclic compound consisting of a pyrazine ring fused with a pyrazole ring. This compound’s intricate structure suggests potential for unique reactivity and diverse applications in various scientific fields.
Mécanisme D'action
Target of Action
The primary target of the compound N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide is the Hepatitis B Virus (HBV) capsid . The HBV capsid plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral therapy .
Mode of Action
This compound acts as a type II HBV Capsid Assembly Modulator (CAM) . It interacts with the HBV capsid and modulates its assembly, thereby inhibiting the replication of the virus .
Biochemical Pathways
The compound affects the HBV life cycle by disrupting the assembly of the HBV capsid . This disruption prevents the formation of new virus particles, thereby inhibiting the spread of the virus within the host .
Pharmacokinetics
The compound this compound exhibits excellent anti-HBV activity, low cytotoxicity, and acceptable oral pharmacokinetic (PK) profiles . This suggests that the compound is well-absorbed and distributed within the body, and it is effective in inhibiting HBV replication .
Result of Action
The molecular and cellular effects of the action of this compound result in the inhibition of HBV replication . This leads to a decrease in the viral load within the host, thereby alleviating the symptoms of HBV infection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide typically begins with the formation of the pyrazolo[1,5-a]pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones under controlled conditions. The cyclopropyl and oxoethyl substituents are subsequently introduced through selective alkylation and acylation reactions. Methanesulfonamide groups are commonly incorporated via sulfonamide coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve multi-step synthetic processes that ensure high yield and purity. Optimized reaction conditions, such as the use of efficient catalysts and solvents, as well as advanced purification techniques like crystallization or chromatography, would be employed to scale up production while maintaining stringent quality control.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide can undergo various types of chemical reactions:
Oxidation: : This compound can be oxidized to introduce additional oxygen-containing functionalities, potentially altering its chemical properties.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound, impacting its reactivity.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under controlled conditions.
Substitution: : Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired functional group transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For instance, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide has a broad range of scientific research applications:
Chemistry: : It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: : This compound could be studied for its potential biological activities, including as an enzyme inhibitor or receptor agonist/antagonist.
Medicine: : Its structural features might be explored for the development of novel pharmaceuticals with specific therapeutic targets.
Industry: : The compound could be used in the development of advanced materials or as a catalyst in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide
N-(2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide
N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-hydroxyethyl)-N-methylmethanesulfonamide
Uniqueness
What sets N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide apart from similar compounds is its unique combination of cyclopropyl, oxoethyl, and methanesulfonamide groups. These groups confer distinctive chemical and physical properties, potentially leading to unique reactivity and application profiles in various scientific fields.
Propriétés
IUPAC Name |
N-[2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-15(21(2,19)20)9-13(18)16-5-6-17-11(8-16)7-12(14-17)10-3-4-10/h7,10H,3-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYAOUAQNKXFBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN2C(=CC(=N2)C3CC3)C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
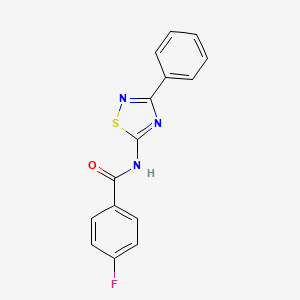
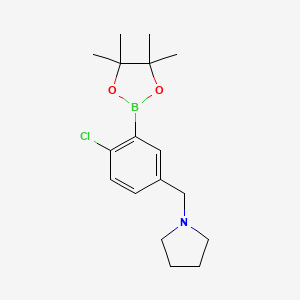
![3-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2563039.png)

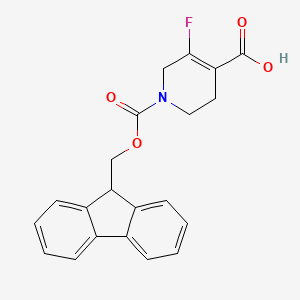
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2563044.png)

![1-[Bromo(phenyl)methyl]-3-iodobenzene](/img/structure/B2563047.png)
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B2563048.png)
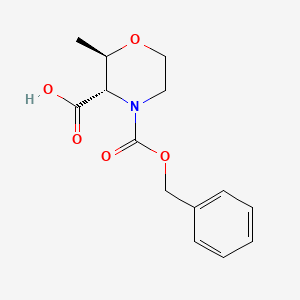
![3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2563052.png)
